molecular formula C21H17BrClN3O4S B12039846 N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide CAS No. 477733-68-9

N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide

Katalognummer: B12039846
CAS-Nummer: 477733-68-9
Molekulargewicht: 522.8 g/mol
InChI-Schlüssel: HIAKBTGVNKIQEP-ZMOGYAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide is a complex organic compound with a molecular formula of C22H20BrN3O4S. This compound is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide typically involves the following steps:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate.

    Coupling with Benzenesulfonyl Chloride: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and recrystallization are used to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-Me-benzenesulfonamide
  • N-(4-((2-(4-HO-3-Meo-benzylidene)hydrazino)carbonyl)PH)-4-Me-benzenesulfonamide
  • 2-(((2-(5-BR-2-Meo-benzylidene)hydrazino)(oxo)ac)amino)-N-(4-ethoxy-PH)benzamide

Uniqueness

N-(2-((2-(5-BR-2-Meo-benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and methoxy substituents, along with the benzenesulfonamide moiety, make it particularly interesting for research in various fields.

Eigenschaften

CAS-Nummer

477733-68-9

Molekularformel

C21H17BrClN3O4S

Molekulargewicht

522.8 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H17BrClN3O4S/c1-30-20-11-6-15(22)12-14(20)13-24-25-21(27)18-4-2-3-5-19(18)26-31(28,29)17-9-7-16(23)8-10-17/h2-13,26H,1H3,(H,25,27)/b24-13+

InChI-Schlüssel

HIAKBTGVNKIQEP-ZMOGYAJESA-N

Isomerische SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.